molecular formula C5H10NO7P B166341 N-(Carboxymethyl)-N-(phosphonomethyl)glycine CAS No. 5994-61-6

N-(Carboxymethyl)-N-(phosphonomethyl)glycine

Cat. No.: B166341
CAS No.: 5994-61-6
M. Wt: 227.11 g/mol
InChI Key: AZIHIQIVLANVKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Carboxymethyl)-N-(phosphonomethyl)glycine is a widely studied organophosphorus compound known for its herbicidal properties. It is a non-selective systemic herbicide, meaning it is absorbed by plants and transported throughout their tissues, effectively killing both broadleaf plants and grasses. This compound is particularly valued for its ability to control a wide range of weeds and is commonly used in agricultural, horticultural, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Carboxymethyl)-N-(phosphonomethyl)glycine typically involves the reaction of glycine with formaldehyde and phosphorous acid. The process can be summarized in the following steps:

    Condensation Reaction: Glycine reacts with formaldehyde to form N-(hydroxymethyl)glycine.

    Phosphonomethylation: N-(hydroxymethyl)glycine is then reacted with phosphorous acid under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. The process involves:

    Raw Material Preparation: Glycine, formaldehyde, and phosphorous acid are prepared in the required stoichiometric ratios.

    Reaction Control: The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to maximize yield and purity.

    Purification: The crude product is purified through crystallization or other separation techniques to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(Carboxymethyl)-N-(phosphonomethyl)glycine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different oxidation products.

    Reduction: Under certain conditions, it can be reduced to simpler compounds.

    Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce simpler amines or alcohols.

Scientific Research Applications

N-(Carboxymethyl)-N-(phosphonomethyl)glycine has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study organophosphorus chemistry and reaction mechanisms.

    Biology: Investigated for its effects on plant physiology and biochemistry.

    Medicine: Explored for potential therapeutic applications, including its role in inhibiting certain enzymes.

    Industry: Utilized in the development of herbicides and other agrochemical products.

Mechanism of Action

The mechanism of action of N-(Carboxymethyl)-N-(phosphonomethyl)glycine involves the inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). This enzyme is crucial for the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in plants. By inhibiting EPSPS, this compound disrupts the production of these amino acids, leading to plant death.

Comparison with Similar Compounds

Similar Compounds

    N-(Phosphonomethyl)glycine: Similar in structure but lacks the carboxymethyl group.

    N-(Carboxymethyl)glycine: Similar in structure but lacks the phosphonomethyl group.

    Aminomethylphosphonic acid: A breakdown product of N-(Carboxymethyl)-N-(phosphonomethyl)glycine.

Uniqueness

This compound is unique due to its dual functional groups (carboxymethyl and phosphonomethyl), which contribute to its high efficacy as a herbicide. Its ability to inhibit EPSPS distinguishes it from other herbicides that target different pathways or enzymes.

Properties

IUPAC Name

2-[carboxymethyl(phosphonomethyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10NO7P/c7-4(8)1-6(2-5(9)10)3-14(11,12)13/h1-3H2,(H,7,8)(H,9,10)(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIHIQIVLANVKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N(CC(=O)O)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3027611
Record name Glycine, N-(carboxymethyl)-N-(phosphonomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3027611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Water or Solvent Wet Solid
Record name Glycine, N-(carboxymethyl)-N-(phosphonomethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

5994-61-6
Record name N-(Phosphonomethyl)iminodiacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5994-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Carboxymethyl)-N-(phosphonomethyl)glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005994616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N-(carboxymethyl)-N-(phosphonomethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Glycine, N-(carboxymethyl)-N-(phosphonomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3027611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(carboxymethyl)-N-(phosphonomethyl)glycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.294
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(CARBOXYMETHYL)-N-(PHOSPHONOMETHYL)GLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN335F415X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(Carboxymethyl)-N-(phosphonomethyl)glycine
Reactant of Route 2
N-(Carboxymethyl)-N-(phosphonomethyl)glycine
Reactant of Route 3
N-(Carboxymethyl)-N-(phosphonomethyl)glycine
Reactant of Route 4
N-(Carboxymethyl)-N-(phosphonomethyl)glycine
Reactant of Route 5
N-(Carboxymethyl)-N-(phosphonomethyl)glycine
Reactant of Route 6
N-(Carboxymethyl)-N-(phosphonomethyl)glycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.